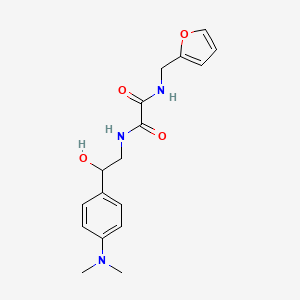

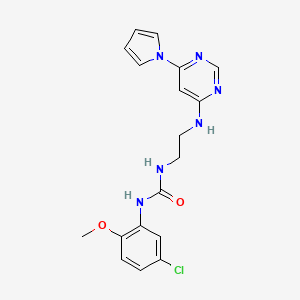

![molecular formula C17H11ClN2O2S B2660216 2-chloro-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide CAS No. 681156-47-8](/img/structure/B2660216.png)

2-chloro-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-chloro-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide” is a complex organic compound that contains a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom . The compound also contains a chromene ring, which is a three-ring system with one oxygen atom . Thiazoles are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties . Similarly, chromenes are found in natural compounds such as antibiotics, alkaloids, and iridoids, and have shown cytotoxic, anticancer, antifungal, antimicrobial, mutagenicity, and antibacterial activities .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a novel four-fused ring heterocyclic system was synthesized via three-component reactions of [1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one, aromatic aldehyde, and 1,3-cyclohexanediones . Another study reported the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis

The molecular structure of “2-chloro-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide” can be confirmed by spectroanalytical data such as NMR and IR . The presence of the thiazole and chromene rings can be confirmed by the characteristic peaks in the NMR and IR spectra .Chemical Reactions Analysis

The chemical reactions involving “2-chloro-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide” could be complex due to the presence of multiple reactive sites on the thiazole and chromene rings. The reactivity of these rings can be influenced by the substituents present on them .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-chloro-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide” can be inferred from its molecular structure. For instance, the presence of the chlorine atom could be confirmed by an isotopic peak in the mass spectrum . The NMR and IR spectra can provide information about the types of bonds and functional groups present in the molecule .Applications De Recherche Scientifique

- Thiazoles have been investigated for their antimicrobial properties. While specific studies on this compound are limited, its structural similarity to other thiazole derivatives suggests potential antimicrobial effects .

Antimicrobial Activity

Anticancer Potential

Anti-Inflammatory and Analgesic Properties

Neuroprotective Activity

Chemical Reaction Accelerators

Orientations Futures

The future research on “2-chloro-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide” could focus on exploring its biological activities in more detail, optimizing its synthesis, and investigating its mechanism of action. Given the wide range of biological activities exhibited by thiazoles and chromenes, this compound could potentially be developed into a potent pharmaceutical agent .

Propriétés

IUPAC Name |

2-chloro-N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11ClN2O2S/c18-12-7-3-1-5-10(12)16(21)20-17-19-15-11-6-2-4-8-13(11)22-9-14(15)23-17/h1-8H,9H2,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBXILDHVNPYSBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C3=CC=CC=C3O1)N=C(S2)NC(=O)C4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-(4-Methylpyrimidin-2-yl)azetidin-3-yl]benzimidazole](/img/structure/B2660134.png)

![1-Benzyl-4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-2-one](/img/structure/B2660137.png)

![3-Tert-butyl-7-ethyl-1,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2660141.png)

![N-[(2-Chlorophenyl)-cyanomethyl]-2-(1-methylpiperidin-4-yl)-1H-imidazole-5-carboxamide](/img/structure/B2660146.png)

![rac-Methyl (3aR,5S,6aS)-octahydrocyclopenta[c]pyrrole-5-carboxylate hydrochloride](/img/structure/B2660154.png)